molecular formula C12H5Cl5O B12713723 2,3,3',4',5-Pentachlorodiphenyl ether CAS No. 159553-68-1

2,3,3',4',5-Pentachlorodiphenyl ether

Cat. No.: B12713723
CAS No.: 159553-68-1
M. Wt: 342.4 g/mol
InChI Key: ZVFHTYGIYIXYOJ-UHFFFAOYSA-N
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Description

2,3,3',4',5-Pentachlorodiphenyl ether (CAS No. 85918-31-6) is a chlorinated diphenyl ether (CDE) with the molecular formula C₁₂H₅Cl₅O and a molecular weight of 324.43 g/mol. Key physical properties include:

  • Melting Point: 64–66°C
  • Boiling Point: 65°C (estimated)
  • Density: 231.1 g/cm³ (calculated via the Le Bas method) .

This compound is part of a broader class of persistent organic pollutants (POPs) detected in environmental matrices, including Great Lakes fish . Toxicological studies in rats indicate that PCDE-105 induces hepatic effects such as increased liver weight and adaptive histological changes.

Properties

CAS No.

159553-68-1

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,5-trichloro-3-(3,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(17)11(4-6)18-7-1-2-8(14)9(15)5-7/h1-5H

InChI Key

ZVFHTYGIYIXYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,3,3’,4’,5-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2,3,3’,4’,5-Pentachlorodiphenyl ether undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated diphenyl ethers.

    Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong bases or nucleophiles, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

2,3,3’,4’,5-Pentachlorodiphenyl ether is used in various scientific research applications:

    Environmental Chemistry: It is studied for its persistence in the environment and its potential as a pollutant.

    Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.

    Bioremediation: Studies explore the use of microorganisms to degrade this compound in contaminated environments.

    Analytical Chemistry: It serves as a reference standard in the analysis of environmental samples for polychlorinated biphenyls.

Mechanism of Action

The mechanism of action of 2,3,3’,4’,5-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to oxidative stress and disruption of cellular membranes. It can induce the production of reactive oxygen species, which damage cellular structures and activate antioxidant defense mechanisms. The compound’s molecular targets include enzymes involved in detoxification pathways and membrane proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Diphenyl Ethers (CDEs)

Table 1: Physical-Chemical Properties of Selected CDEs
Compound (Congener) CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
2,3,3',4',5-Pentachlorodiphenyl ether (PCDE-105) 85918-31-6 C₁₂H₅Cl₅O 324.43 64–66 65
2,2',4,4',5-Pentachlorodiphenyl ether (PCDE-99) 60123-64-0 C₁₂H₅Cl₅O 324.43 Not reported Not reported
2,2',4,4',5,5'-Hexachlorodiphenyl ether (HCDE) 31242-93-0 C₁₂H₄Cl₆O 358.29 (calculated) Not reported Not reported
Heptachlorodiphenyl ether (HPCDE) Not specified C₁₂H₃Cl₇O 392.15 (calculated) Not reported Not reported

Sources :

Table 2: Toxicological Profiles in Rats
Compound Key Effects NOEL (ppm) Enzymatic Activities Affected
PCDE-105 Increased liver weight, adaptive changes 5–50 Aminopyrine demethylase
PCDE-99 Hepatic hypertrophy, enzyme induction 5–50 Aminopyrine demethylase
HCDE Multi-enzyme induction, thyroid alterations 5–50 Aminopyrine demethylase, aniline hydroxylase, ethoxyresorufin de-ethylase
HPCDE Immunosuppression, thymus atrophy 5–50 Ethoxyresorufin de-ethylase

Sources :

Key Findings:
  • Structural Influence : The position and number of chlorine atoms significantly impact toxicity. For example, HCDE (hexachloro) induces broader enzymatic activity than PCDE-105 (pentachloro), suggesting higher chlorination enhances metabolic disruption .
  • Immunotoxicity: HPCDE (heptachloro) uniquely suppresses lymphocyte counts and alters lymphoid organs, indicating heightened immunosuppressive risks compared to lower chlorinated analogs .
  • Environmental Persistence : CDEs with higher chlorine content (e.g., HPCDE) are more lipophilic and persistent, correlating with bioaccumulation in aquatic ecosystems .

Brominated Analogs: Pentabromodiphenyl Ethers

Table 3: Brominated Diphenyl Ethers
Compound Molecular Formula Molecular Weight (g/mol) Regulatory Use
2,3,3',4',5-Pentabromodiphenyl ether C₁₂H₅Br₅O 564.68 RoHS compliance testing
2,3,3',4',5',6-Hexabromodiphenyl ether C₁₂H₄Br₆O 643.58 RoHS compliance testing

Sources :

Key Findings:
  • Structural Similarity : Brominated analogs share the ether backbone but replace chlorine with bromine, increasing molecular weight and altering environmental behavior.

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